molecular formula C15H20N2O3 B13890149 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid

Cat. No.: B13890149
M. Wt: 276.33 g/mol
InChI Key: GHVVLLFPTSVZGL-UHFFFAOYSA-N
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Description

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a phenylethylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Phenylethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with phenylethyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylethylcarbamoyl group may enhance binding affinity to specific targets, while the piperidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    Piperidine-2-carboxylic acid: A simpler analog without the phenylethylcarbamoyl group.

    Phenylethylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness: 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine ring, phenylethylcarbamoyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(1-phenylethylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C15H20N2O3/c1-11(12-7-3-2-4-8-12)16-15(20)17-10-6-5-9-13(17)14(18)19/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,20)(H,18,19)

InChI Key

GHVVLLFPTSVZGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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